Lead ionophore II
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90276-58-7 |
|---|---|
Molecular Formula |
C19H38N2S4 |
Molecular Weight |
422.8 g/mol |
IUPAC Name |
bis(2-methylpropyl)carbamothioylsulfanylmethyl N,N-bis(2-methylpropyl)carbamodithioate |
InChI |
InChI=1S/C19H38N2S4/c1-14(2)9-20(10-15(3)4)18(22)24-13-25-19(23)21(11-16(5)6)12-17(7)8/h14-17H,9-13H2,1-8H3 |
InChI Key |
ZHJPGLVVCSNIEG-UHFFFAOYSA-N |
SMILES |
CC(C)CN(CC(C)C)C(=S)SCSC(=S)N(CC(C)C)CC(C)C |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=S)SCSC(=S)N(CC(C)C)CC(C)C |
Origin of Product |
United States |
Coordination Chemistry and Binding Mechanisms of Lead Ii Ionophore Ii
Complexation Thermodynamics of Lead(II) Ionophore II with Pb(II) Ions
The formation of a complex between Lead(II) ionophore II and a Pb(II) ion is a thermodynamically driven process. The stability of the resulting complex is a key indicator of the ionophore's efficacy and selectivity.
The stability constant (log K) quantifies the equilibrium of the complexation reaction between an ionophore and a metal ion. A higher log K value signifies a more stable complex and a stronger binding affinity. chemguide.co.uk The stability constants for lead(II) ionophore complexes are often determined using techniques like potentiometry or spectrophotometry. For instance, the stability constant for a lead complex with a derivative of 1,4-dioxa-7,13-dithia-10-azacyclopentadecane (B14265920) ( gla.ac.ukaneNS2O2) was determined to be 1.42 × 10^7, highlighting a strong interaction. mdpi.com Similarly, a study on dimercaptosuccinic acid (DMSA) as a chelating agent for lead(II) found a stability constant of 10^17.4 for the 1:1 complex. colab.ws
It's important to note that a useful range for ion-selectophore complex formation constants is typically considered to be between 10^4 and 10^7. abechem.com If the constant is too high, the ion may be bound so tightly that the process is not easily reversible, which can be a drawback in applications like ion-selective electrodes. abechem.com
Table 1: Stability Constants (log K) for Select Lead(II)-Ionophore Complexes
| Ionophore/Ligand | Stability Constant (log K) | Method of Determination | Reference |
| gla.ac.ukaneNS2O2 Derivative | 7.15 | Fluorescence Spectroscopy | mdpi.com |
| Dimercaptosuccinic acid (DMSA) | 17.4 | Spectrophotometry | colab.ws |
This table is interactive. Click on the headers to sort the data.
The solvent in which complexation occurs significantly impacts the stability and kinetics of the lead(II)-ionophore interaction. The polarity, dielectric constant, and solvating ability of the solvent can all affect the thermodynamics of complex formation. arabjchem.org For example, in liquid membrane transport studies, the choice of the organic solvent phase is critical. Solvents like chloroform (B151607), dichloromethane, 1,2-dichloroethane, and nitrobenzene (B124822) have been shown to influence the transport efficiency of Pb(II) ions, with chloroform demonstrating the highest transport rate in one study. arabjchem.org The dielectric constant of the solvent can affect the partitioning of ions into the organic phase. arabjchem.org
Furthermore, the pH of the aqueous phase is a crucial factor. For instance, the transport of lead ions using certain macrocyclic ionophores was found to be maximal at a pH of 5. arabjchem.org At this pH, a chelating agent like EDTA in the receiving phase is in a suitable form to form a stable complex with the Pb(II) cation, facilitating its release from the ionophore. arabjchem.org The composition of mixed solvent systems, such as DMF:water, can also be tailored to study complexation spectrophotometrically. omicsonline.org
The high stability of lead(II)-ionophore complexes is often attributed to the chelate effect and the macrocyclic effect .
The chelate effect describes the enhanced stability of a complex formed by a multidentate ligand (a chelating agent) compared to a complex with a similar set of monodentate ligands. libretexts.org This increased stability is primarily an entropy-driven phenomenon. When a multidentate ligand replaces several monodentate ligands, there is a net increase in the number of free molecules in the system, leading to a favorable increase in entropy. libretexts.org
The macrocyclic effect provides an additional layer of stability. Macrocyclic ligands are not only multidentate but are also pre-organized in a cyclic structure. libretexts.org This pre-organization reduces the conformational entropy that is lost upon binding to a metal ion, as the ligand does not need to undergo significant conformational changes to wrap around the cation. libretexts.org This results in an even more favorable (less negative) entropy change compared to a non-cyclic chelating ligand, leading to a more stable complex. core.ac.uk
Spectroscopic and Spectrometric Investigations of Pb(II)-Ionophore Interaction
Spectroscopic techniques are invaluable tools for elucidating the binding mechanism between Lead(II) ionophore II and Pb(II) ions. They provide information on the formation of the complex, its stoichiometry, and the nature of the binding interactions.
UV-Vis absorption spectroscopy is a widely used method to monitor the complexation of lead(II) ions with ionophores. The formation of a Pb(II)-ionophore complex often results in a change in the electronic environment of the ionophore's chromophores, leading to a shift in the absorption spectrum. researchgate.net By titrating a solution of the ionophore with a lead(II) salt and monitoring the changes in absorbance, one can confirm complex formation and, in some cases, determine the stoichiometry of the complex using methods like the mole ratio method. omicsonline.orgijcrar.com For example, studies on acridono-18-crown-6 ligands have shown changes in their UV-Vis spectra specifically in the presence of lead(II) ions, indicating selective complexation. mdpi.com A significant decrease in absorbance at one wavelength and the appearance of a new peak at another can signal the formation of the complex. researchgate.net
Fluorescence spectroscopy offers a highly sensitive method for studying the binding of lead(II) ions to fluorescent ionophores (fluoroionophores). The binding event can lead to either an enhancement (chelation-enhanced fluorescence, CHEF) or a decrease (chelation-enhanced quenching, CHEQ) of the ionophore's fluorescence intensity. mdpi.com
For instance, a fluoroionophore sensor, N-[4(1-pyrene)-butyroyl]-l-tryptophan (PLT), was reported to exhibit high sensitivity and selectivity for Pb(II). nih.gov The interaction between Pb(II) and the fluoroionophore can be characterized by monitoring the changes in fluorescence emission upon addition of the metal ion. Titration experiments, where the concentration of Pb(II) is systematically varied, allow for the determination of binding affinity and stoichiometry. mdpi.com In one study, the emission spectrum of a dansylamidopropyl derivative of gla.ac.ukaneNS2O2 showed a significant decrease in its fluorescence intensity at 518 nm as the concentration of Pb(II) increased, indicating a strong quenching effect upon complexation. mdpi.com This technique is sensitive enough to detect lead ions at very low concentrations, with some optical sensors reporting detection limits in the nanomolar to picomolar range. mdpi.comresearchgate.net
NMR and FT-IR Spectroscopic Analysis of Ligand-Metal Interactions
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) are indispensable for elucidating the nature of ligand-metal interactions. FT-IR spectroscopy can identify which functional groups of the ionophore are involved in the coordination by observing shifts in vibrational frequencies upon complexation. NMR spectroscopy provides detailed information about the structure of the complex in solution and can reveal changes in the chemical environment of the ionophore's atoms upon binding to a metal ion.
For Lead Ionophore II, S,S′-Methylenebis(N,N-diisobutyldithiocarbamate), this would involve analyzing shifts in the C=S and C-N stretching frequencies in the FT-IR spectrum and changes in the chemical shifts of the protons and carbons near the dithiocarbamate (B8719985) groups in the ¹H and ¹³C NMR spectra upon addition of Pb(II). However, specific studies presenting this detailed spectroscopic analysis for the this compound-Pb(II) complex are not found in the surveyed literature. Research on other ionophores, such as the antibiotic Salinomycin, has successfully used these techniques to characterize the Pb(II) complex, confirming the involvement of specific carboxylate and hydroxyl groups in coordination. d-nb.inforesearchgate.net
Stoichiometry of Lead(II) Ionophore II-Pb(II) Complexation
The stoichiometry of a complex, which defines the ratio of ligand to metal ion, is a fundamental aspect of its coordination chemistry. This is typically determined using methods such as molar ratio studies, Job's plot (continuous variation), or potentiometric and conductometric titrations.
For the complex formed between this compound and Pb(II), the precise stoichiometry has not been explicitly reported in available scientific papers. Studies on different lead-selective ionophores have shown varying stoichiometries; for instance, a 1:1 stoichiometry has been reported for complexes of Pb(II) with a naphthalene-sulfonamide derivative and the ionophore Ionomycin. nih.govbioline.org.br Without experimental data for S,S′-Methylenebis(N,N-diisobutyldithiocarbamate), the exact nature of its complex with lead remains undetermined.
Kinetic Aspects of Lead(II) Ionophore II Complex Formation and Dissociation
The kinetics of complex formation (association rate) and dissociation are critical for understanding the dynamic behavior of an ionophore, which is particularly important for its function in sensors and transport systems. These parameters dictate the response time of a sensor and the efficiency of ion transport across membranes. Techniques to measure these rates include stopped-flow spectrophotometry, temperature-jump or pressure-jump relaxation methods, and certain electrochemical techniques.
The kinetic parameters for the formation and dissociation of the this compound-Pb(II) complex are not documented in the accessible body of research. For context, the kinetics of lead transport have been studied for ionophores like Ionomycin, and general principles of complex formation kinetics for Pb(II) with various ligands are well-established, often highlighting very fast water exchange rates from the inner hydration shell of the Pb(II) ion. nih.govacs.org However, this general knowledge cannot substitute for specific experimental data on the this compound system. The response time of sensors using this ionophore has been noted, but this is a performance metric of the entire device and not a direct measure of the intrinsic kinetic constants of the complexation reaction itself. researchgate.net
Electrochemical Sensing Principles Employing Lead Ii Ionophore Ii
Potentiometric Sensing Mechanism with Lead(II) Ionophore II-Based Membranes
Potentiometric sensors, particularly ion-selective electrodes (ISEs), are widely used for detecting Pb²⁺. These sensors measure the potential difference between a sensing electrode and a reference electrode, which is related to the concentration of the target ion. The core of the sensing electrode is a polymeric membrane, typically made of polyvinyl chloride (PVC), which is doped with Lead(II) ionophore II. mdpi.comnih.govabechem.comisca.me
The membrane also contains a plasticizer to ensure its proper function and an ion-exchanger salt to improve its performance. mdpi.comsigmaaldrich.com The ionophore acts as a neutral carrier, selectively binding Pb²⁺ ions and transporting them across the membrane interface. isca.meresearchgate.net
Ion Exchange Equilibrium at the Membrane-Solution Interface
The sensing mechanism is based on the establishment of an ion-exchange equilibrium at the interface between the sample solution and the ionophore-based membrane. acs.org The Lead(II) ionophore II within the membrane selectively complexes with Pb²⁺ ions from the sample solution. This complexation process involves the transfer of Pb²⁺ ions from the aqueous phase to the organic membrane phase.
The equilibrium can be represented as:
Pb²⁺ (aqueous) + 2L (membrane) ⇌ [PbL₂]²⁺ (membrane)
Where 'L' represents the Lead(II) ionophore II. The formation of the stable complex within the membrane creates a phase boundary potential. This potential is dependent on the activity of Pb²⁺ ions in the sample solution. The selectivity of the sensor for Pb²⁺ over other interfering ions is determined by the strength of the complex formed between the ionophore and the respective ions. mdpi.comnih.govresearchgate.net
Nernstian Response and Slope Characteristics
The potential difference generated at the membrane-solution interface follows the Nernst equation. For a divalent ion like Pb²⁺, the theoretical Nernstian slope is approximately 29.6 mV per decade change in the ion concentration at room temperature. mdpi.comnih.govdu.ac.irsemanticscholar.orgbiointerfaceresearch.com Sensors based on Lead(II) ionophore II often exhibit a near-Nernstian response over a wide concentration range. mdpi.comnih.govisca.mesigmaaldrich.comdu.ac.irsemanticscholar.org
Several factors can influence the slope and the linear range of the sensor, including the composition of the membrane (the ratio of ionophore, plasticizer, and PVC), the pH of the sample solution, and the presence of interfering ions. mdpi.comnih.govabechem.comsigmaaldrich.comsemanticscholar.org For instance, a lead-selective solvent polymeric membrane electrode based on Lead ionophore II has shown a slope of 28 mV/decade in the concentration range of 10⁻⁶ to 10⁻² M Pb(NO₃)₂. sigmaaldrich.com Another study reported a Nernstian slope of 29.1 mV/decade over a concentration range of 1.5 × 10⁻⁶ to 1.3 × 10⁻¹ M for Pb²⁺. du.ac.ir
Table 1: Performance Characteristics of Potentiometric Sensors based on Lead(II) Ionophore II
| Ionophore | Membrane Composition | Linear Range (M) | Slope (mV/decade) | Detection Limit (M) | Reference |
| This compound | 11.2% Ionophore, 2.0% KTpClPB, 49.6% o-NPOE, 37.2% PVC | 10⁻⁶ to 10⁻² | 28 | 3.5 x 10⁻⁷ | sigmaaldrich.com |
| Schiff base | Not specified | 1.5 x 10⁻⁶ to 1.3 x 10⁻¹ | 29.1 | 9.0 x 10⁻⁷ | du.ac.ir |
| (E)-2-((1H-pyrrol-2-yl)methylene) hydrazinecarbothioamide | Not specified | 1.0 x 10⁻⁵ to 1.0 x 10⁻¹ | -29.487 | Not specified | semanticscholar.org |
| Thiophene-2-aldehyde thiosemicarbazone (TATS) | 3.4% Ionophore, 4.6% NaTPB, 59% DOP, 33% PVC | 1.0 x 10⁻⁷ to 1.0 x 10⁻² | 29.4 | Not specified | abechem.com |
Voltammetric Approaches for Lead(II) Detection with Ionophore II
Voltammetric techniques, particularly anodic stripping voltammetry (ASV), offer high sensitivity for trace metal analysis. In this approach, an electrode modified with Lead(II) ionophore II is used. rsc.orgacs.org The detection process typically involves two steps: a preconcentration step and a stripping step.
During the preconcentration step, a negative potential is applied to the working electrode, causing Pb²⁺ ions to accumulate on the electrode surface through complexation with the ionophore. rsc.org This is followed by the stripping step, where the potential is scanned in the positive direction. The accumulated lead is then oxidized (stripped) back into the solution, generating a current peak. The height or area of this peak is proportional to the concentration of lead in the sample. researchgate.net
A glassy carbon electrode modified with this compound and Nafion has been used for the voltammetric determination of Pb²⁺. rsc.org The accumulation of lead on the electrode is a two-step process involving ion exchange followed by complexation within the film. rsc.org Such a sensor was able to detect Pb²⁺ down to 1 x 10⁻⁷ mol/L with a 600-second accumulation time. rsc.org
Chemiresistive Sensing Mechanisms and Lead(II) Ionophore II
Chemiresistive sensors operate by measuring the change in electrical resistance of a sensing material upon exposure to the target analyte. For lead detection, a chemiresistor can be fabricated by coating a conductive material, such as a carbon nanotube (CNT) network, with a lead-selective membrane containing Lead(II) ionophore II. rsc.orgnih.govrsc.orgmcmaster.caresearchgate.net
The sensing mechanism is based on the interaction between the ionophore in the membrane and the underlying chemiresistive film. rsc.orgnih.gov In the absence of Pb²⁺, the ionophore may interact with the CNT film, influencing its conductivity. When Pb²⁺ is present, the ionophore selectively binds with it, which modulates the interaction between the ionophore and the CNT film, leading to a measurable change in resistance. rsc.orgnih.gov
A highly sensitive ion-selective chemiresistive sensor for Pb²⁺ has been developed with a detection limit below 2 μg L⁻¹. rsc.orgnih.gov These sensors offer the advantage of not requiring a reference electrode, making them simpler and more robust for continuous monitoring applications. rsc.orgnih.govrsc.org The sensitivity of these sensors can be enhanced by optimizing the sensor geometry and stabilizing the surface of the resistive film. rsc.orgnih.govrsc.org
Optical Sensing Configurations Incorporating Lead(II) Ionophore II
Optical sensors for lead detection often utilize the principles of absorbance or fluorescence changes upon complexation of the target ion. These sensors typically consist of a polymeric membrane or a hydrogel matrix containing Lead(II) ionophore II, a chromoionophore (a dye that changes color upon binding with an ion or a change in pH), and an ion-exchanger. mdpi.comrsc.organnualreviews.org
The sensing mechanism involves an ion-exchange process between the sample and the sensor phase. The binding of Pb²⁺ to the ionophore in the sensor phase causes the release of another ion (often H⁺) from the ionophore-ion complex. This released ion then interacts with the chromoionophore, causing a change in its optical properties (color or fluorescence). annualreviews.org The magnitude of this change is related to the concentration of Pb²⁺ in the sample.
For example, an optical sensor can be designed where the complexation of Pb²⁺ by the ionophore leads to the release of a dye from a hydrogel, which can be detected visually or with a spectrophotometer. rsc.org Such sensors have the potential for low-cost, in-situ measurements. mdpi.com
Ion Selective Electrode Ise Development with Lead Ii Ionophore Ii
Membrane Composition and Optimization for Lead(II) ISEs
The polymeric matrix provides the structural integrity for the ion-selective membrane. High molecular weight poly(vinyl chloride) (PVC) is a widely used and preferred polymer for this application. sigmaaldrich.comtum.demdpi.comresearchgate.net Its desirable properties include chemical inertness, good mechanical strength, and the ability to form a homogenous, durable film when mixed with a suitable plasticizer. tum.de The PVC matrix physically entraps the other active components, such as the ionophore and any additives, ensuring they remain within the membrane while allowing for the necessary ionic exchange with the sample solution. researchgate.net While PVC is the most common choice, other polymers like polyacrylates have also been explored, though some studies have noted that Lead Ionophore II can inhibit the polymerization process of certain methacrylic/acrylic membranes. researchgate.net
Plasticizers are essential organic solvents added to the PVC matrix to ensure the mobility of the active components within the membrane. wikipedia.org They act as a solvent mediator, dissolving the ionophore and the ion-exchanger salt, and facilitating the transport of ions. For this compound-based electrodes, 2-nitrophenyl octyl ether (o-NPOE) is a commonly employed and highly effective plasticizer. sigmaaldrich.commdpi.comsigmaaldrich.com As a polar plasticizer, o-NPOE enhances the extraction of the charged lead(II)-ionophore complex into the membrane phase, which can improve the electrode's response. mdpi.comwikipedia.org The choice of plasticizer significantly influences the dielectric constant of the membrane, which in turn affects the complex formation and the potentiometric selectivity of the electrode. mdpi.com Some research has also investigated other plasticizers, such as dioctyl sebacate (B1225510) (DOS), to fine-tune the electrode's selectivity and response characteristics. mdpi.com
The concentration of this compound within the membrane is a critical parameter that must be carefully optimized to achieve the best sensor performance. The ionophore is the primary component responsible for selectively binding lead(II) ions. An insufficient concentration can lead to a weak and non-Nernstian response, while an excessive amount can cause the membrane to become saturated, potentially decreasing its stability and selectivity. Research has shown that a specific weight percentage of the ionophore relative to the other membrane components yields optimal results. For instance, a highly cited membrane formulation for a Lead(II) ISE uses approximately 1-2 wt% of this compound. sigmaaldrich.comsigmaaldrich.com However, some formulations have reported using concentrations as high as 11.20 wt% to achieve specific performance characteristics. sigmaaldrich.com The optimization process involves systematically varying the ionophore concentration and evaluating the resulting electrode's slope, detection limit, and linear range. sigmaaldrich.comsigmaaldrich.com
Table 1: Example of an Optimized Membrane Composition for a Lead(II) ISE This interactive table summarizes a well-established formulation for a solvent-polymeric membrane electrode based on this compound.
| Component | Function | Typical Weight % |
| This compound | Selective Pb(II) binding | 1.0 - 11.2% |
| Poly(vinyl chloride) (PVC) | Polymeric Matrix | ~33 - 38% |
| 2-Nitrophenyl octyl ether (o-NPOE) | Plasticizer/Solvent Mediator | ~50 - 66% |
| Potassium tetrakis(4-chlorophenyl)borate | Lipophilic Anionic Additive | ~0.5 - 2.0% |
Data sourced from multiple studies to show representative ranges. sigmaaldrich.commdpi.comsigmaaldrich.com
Electrode Fabrication Techniques
The physical construction of the electrode is the final step in creating a functional sensor. The method of fabrication ensures that the ion-selective membrane is properly housed and makes effective electrical contact with the measurement instrumentation.
A common and traditional design for ISEs is the liquid-contact (or liquid-junction) electrode. In this configuration, the optimized PVC membrane, cast from a solvent like tetrahydrofuran (B95107) (THF), is sealed onto the end of an electrode body, typically made of glass or plastic tubing. researchgate.net This body is then filled with an internal reference solution containing a fixed concentration of the primary ion, in this case, lead(II) chloride (PbCl₂), and an internal reference electrode, such as a Silver/Silver Chloride (Ag/AgCl) wire. sigmaaldrich.comsigmaaldrich.com
The complete cell assembly establishes a potentiometric circuit where the potential difference is measured between the internal reference electrode and an external reference electrode submerged in the sample solution. sigmaaldrich.comsigmaaldrich.com This potential difference varies with the activity of lead(II) ions in the sample, as dictated by the Nernst equation. The fabrication requires careful preparation to ensure a good seal between the membrane and the electrode body to prevent leakage of the internal filling solution. researchgate.net
Solid-Contact Ion-Selective Electrodes (SC-ISEs)
Solid-contact ion-selective electrodes (SC-ISEs) represent a significant advancement in potentiometric sensing, eliminating the need for an internal filling solution and paving the way for miniaturized and maintenance-free devices. researchgate.net The core of these sensors lies in the ion-selective membrane, which contains an ionophore responsible for selective ion recognition, and a solid contact material that transduces the ionic signal into a stable electronic one. researchgate.netmdpi.com
Thioamide derivatives of p-tert-butylcalix jst.go.jparene, a class to which this compound belongs, have been successfully employed in the fabrication of SC-ISEs. acs.org These ionophores are typically incorporated into a polymeric membrane, often composed of polyvinylchloride (PVC), along with a plasticizer such as bis(2-ethylhexyl)sebacate (DOS) or 2-nitrophenyl octyl ether (NPOE). acs.org The choice of plasticizer can influence the electrode's performance characteristics. acs.org
A crucial element in SC-ISEs is the solid contact layer, which is situated between the ion-selective membrane and the underlying electrode (e.g., glassy carbon). Conducting polymers are frequently used for this purpose due to their ability to provide a high capacitance, which contributes to the stability of the potential signal. mdpi.com Research has demonstrated the use of materials like poly(3,4-ethylenedioxythiophene)/polystyrene sulfonate (PEDOT/PSS) as an effective solid contact for this compound-based sensors. acs.org The resulting electrodes have demonstrated high selectivity for Pb(II) ions over other cations like Cu(II), Cd(II), Ca(II), Na(I), and K(I). acs.org Through specific conditioning protocols, these SC-ISEs have achieved low detection limits, making them suitable for determining Pb(II) concentrations in environmental samples. acs.org
The performance of these electrodes is often validated by comparing their results with established analytical techniques like inductively coupled plasma mass spectrometry (ICP-MS), with studies showing good correlation. acs.org
Coated Graphite (B72142) Electrodes
Coated graphite electrodes offer a simple and cost-effective platform for the development of ion-selective sensors. In this design, a membrane containing the ionophore is directly coated onto a graphite rod, which serves as the conductive substrate.
Several studies have reported the development of lead(II)-selective electrodes using this approach with various ionophores. For instance, a Schiff base complex, bis(acetylacetone)-p-phenylenediamine-lead(II), has been used as the sensing material in a PVC matrix with dioctylphthalate (DOP) as a plasticizer. nih.gov This particular electrode exhibited a Nernstian response, meaning the potential changes linearly with the logarithm of the ion concentration, over a wide concentration range of 1 × 10⁻⁵ to 1 × 10⁻¹ mol/L with a detection limit of 2 × 10⁻⁶ mol/L. jst.go.jpnih.gov It also demonstrated a rapid response time and remained stable for up to two months. jst.go.jpnih.gov
Another example involves the use of a phosphorylated calix jst.go.jparene derivative as the ionophore. nih.gov A membrane composed of this ionophore, PVC, ortho-nitrophenyloctylether (NPOE) as the plasticizer, and sodium tetraphenylborate (B1193919) (NaTPB) as an additive was coated onto a graphite electrode. nih.gov This sensor showed a nearly Nernstian response with a slope of 28.0 ± 0.2 mV/decade in the concentration range of 1 x 10⁻⁵ to 1 x 10⁻² mol/dm³ and a detection limit of 1.4 x 10⁻⁶ mol/dm³. nih.gov The electrode's potential was found to be stable within a pH range of 3.5 to 5.0. nih.gov
These coated graphite electrodes have shown good selectivity for lead(II) over a range of other interfering ions and have been successfully applied for the direct determination of lead in various water samples. jst.go.jpnih.gov
Interfacing Lead(II) Ionophore II with Advanced Transducer Materials
To further enhance the performance of lead-selective electrodes, researchers have explored the integration of this compound with various advanced transducer materials. These materials can improve the sensitivity, stability, and detection limits of the sensors.
Carbon Nanotubes (CNTs) and Multi-Walled Carbon Nanotubes (MWCNTs)
Carbon nanotubes (CNTs) and multi-walled carbon nanotubes (MWCNTs) are widely used in electrochemical sensors due to their large surface area, excellent electrical conductivity, and mechanical strength. nih.gov When incorporated into the sensor design, they can act as an efficient electron-ion exchanger, improving the signal transduction process. nih.gov
In the context of lead detection, MWCNTs have been combined with materials like chitosan (B1678972) and a lead ionophore to create nanocomposite membranes. For example, a planar disk electrode modified with a MWCNT/chitosan/lead ionophore IV nanocomposite demonstrated a linear response to Pb(II) ions over a concentration range of 1.0 × 10⁻⁹ to 1.0 × 10⁻⁴ M, with a very low detection limit of 0.33 nM. The concentrations of MWCNTs, chitosan, and the ionophore in the nanocomposite are critical parameters that need to be optimized to achieve the best sensor performance. nih.gov
Another approach involves using MWCNTs as a component in a modified carbon paste electrode. researchgate.net A study reported the use of MWCNTs with N-(4-Hydroxyphenyl) ethanamide as the ionophore in a carbon paste matrix. researchgate.net The optimized electrode composition showed high selectivity for lead, a Nernstian slope of -29.73 mV/decade, a wide linear range from 1.0×10⁻¹ to 1.0×10⁻⁸ M, and a detection limit of 7.5×10⁻⁹ M. researchgate.net
These examples highlight the versatility of CNTs and MWCNTs in enhancing the analytical characteristics of lead-selective electrodes.
Conducting Polymers (e.g., PEDOT/PSS)
Conducting polymers, such as poly(3,4-ethylenedioxythiophene) doped with poly(styrenesulfonate) (PEDOT/PSS), are frequently used as the solid contact material in SC-ISEs. mdpi.com They possess high redox capacitance, which helps in stabilizing the potential of the electrode. mdpi.com
The integration of a naphthalene-sulfonamide derivative as an ionophore with a PEDOT/PSS solid contact on a coated graphite electrode has been reported for lead(II) detection. bioline.org.br This sensor exhibited a Nernstian slope of 29.21 mV/decade and a low detection limit of 5.62 × 10⁻⁸ M within a pH range of 2.0–7.0. bioline.org.br The response time of this electrode was less than 10 seconds. bioline.org.br
However, a potential issue with conducting polymers is the formation of a water layer between the polymer and the ion-selective membrane, which can affect the stability and reproducibility of the measurements. mdpi.com Despite this challenge, the use of conducting polymers like PEDOT/PSS remains a popular and effective strategy for developing stable and sensitive lead-selective electrodes. mdpi.comacs.org The sequestration of Pb(II) by PEDOT(PSS) can sometimes limit the ion transport in the conducting polymer layer, an aspect that requires consideration in sensor design. rsc.org
Nanoparticles and Nanospheres as Sensing Platforms
The miniaturization of ion-selective sensors to the nanoscale has opened up new possibilities for chemical sensing. Ion-selective nanospheres, which are nanoparticles containing an ionophore and an ion-exchanger, have been developed for potentiometric measurements. acs.org These nanospheres are typically composed of a copolymer and a lipophilic plasticizer, where the sensing components self-assemble into the core. acs.org
While the direct electrochemical measurement of individual nanospheres is challenging, their potential can be transduced into an optical signal using voltage-sensitive dyes. acs.org This approach allows for the imaging of ion distributions at a submicrometer scale. acs.org
In the context of lead detection, the use of ionophore-based nanosphere emulsions has been explored. mdpi.com These emulsions can selectively extract target ions from a sample. mdpi.com The presence of the ionophore is crucial for the selectivity of the extraction process. mdpi.com Studies have shown that nanospheres lacking an ionophore exhibit poor selectivity. mdpi.com The incorporation of an ion-exchanger within the nanospheres can further enhance the sensitivity of the system. mdpi.com
These nanoparticle- and nanosphere-based platforms represent an exciting frontier in the development of highly sensitive and spatially resolved lead(II) sensors.
Performance Characterization of Lead Ii Ionophore Ii Based Sensors
Linear Dynamic Range of Response
The linear dynamic range is the concentration range over which the sensor's potential response is directly proportional to the logarithm of the analyte's activity. For a lead-selective polymeric membrane electrode based on Lead Ionophore II, a linear Nernstian response has been documented. sigmaaldrich.comsigmaaldrich.com The sensor demonstrates a consistent slope of approximately 28 mV per decade change in lead concentration. sigmaaldrich.comsigmaaldrich.com This linear relationship holds over a broad concentration range, making the sensor suitable for quantifying Pb(II) levels across several orders of magnitude.
Table 1: Linear Response Characteristics of this compound-Based Sensor
| Parameter | Value | Source(s) |
|---|---|---|
| Linear Concentration Range | 1.0 x 10⁻⁶ M to 1.0 x 10⁻² M | sigmaaldrich.comsigmaaldrich.com |
Limit of Detection (LOD) and Quantification (LOQ)
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from a blank sample. For sensors utilizing this compound, the LOD is determined from the intersection of the extrapolated linear segments of the calibration curve. Technical specifications for a PVC membrane electrode incorporating this ionophore report a detection limit of 3.5 x 10⁻⁷ M. sigmaaldrich.comsigmaaldrich.com This level of sensitivity allows for the detection of trace amounts of lead. Information regarding the Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy, is not explicitly detailed in the available technical data for this specific ionophore.
Table 2: Detection Limit of this compound-Based Sensor
| Parameter | Value | Source(s) |
|---|
Response Time and Equilibration Dynamics
Response time is a critical factor for practical applications, defined as the time required for the sensor to reach a stable potential (typically 95% of the final value) after a sudden change in analyte concentration. The equilibration dynamics are generally governed by the diffusion of ions to the electrode-solution interface and the complexation-decomplexation kinetics of the ionophore. rsc.org A lead-selective electrode based on this compound exhibits a rapid response, achieving 95% of its stable potential in 16 seconds when the lead concentration is changed from 10⁻³ M to 10⁻² M. sigmaaldrich.comsigmaaldrich.com Such a fast response time is advantageous for high-throughput analysis and real-time monitoring. rsc.org
Table 3: Response Time of this compound-Based Sensor
| Parameter | Value | Measurement Condition | Source(s) |
|---|
Long-Term Stability and Lifetime of Sensor Devices
The long-term stability and lifetime of an ion-selective electrode determine its operational usability over extended periods. These characteristics are influenced by factors such as the leaching of the ionophore and plasticizer from the membrane and the mechanical durability of the electrode. rsc.org While general studies on similar PVC-based ion-selective electrodes report lifetimes ranging from several weeks to many months, specific long-term stability and lifetime data for sensors based solely on this compound are not provided in the reviewed technical documentation. researchgate.netmdpi.comnih.gov The durability of such sensors often depends on the membrane composition and usage conditions. mdpi.com
Reproducibility and Repeatability of Measurements
Reproducibility refers to the agreement between measurements obtained under different conditions (e.g., by different operators or with different setups), while repeatability describes the precision of measurements taken under identical conditions over a short period. These parameters are crucial for ensuring the reliability and consistency of sensor data. Although good reproducibility is a noted characteristic of many potentiometric sensors, specific numerical data such as the relative standard deviation (RSD) for measurements performed with electrodes based on this compound is not available in the consulted technical sheets. rsc.orgnih.gov
Operational pH Range
The potential response of an ion-selective electrode can be significantly affected by the pH of the sample solution. At low pH values, interference from hydronium (H⁺) ions can occur, while at high pH, the target ion may precipitate as a hydroxide (B78521), reducing its free concentration in the solution. rsc.org For the this compound-based sensor, the potential response is independent of pH within a specific range. Measurements conducted in a 10⁻³ M Pb(NO₃)₂ solution indicate a stable operational pH range of 3.1 to 5.4. sigmaaldrich.comsigmaaldrich.com Outside this window, the sensor's accuracy may be compromised. rsc.org
Table 4: Operational pH Range of this compound-Based Sensor
| Parameter | Value | Measurement Condition | Source(s) |
|---|
Table of Compounds Mentioned
| Compound Name | Role/Type |
|---|---|
| This compound (4,5-Naphthyl-bis(N,N-dipropyl-dithiocarbamate)) | Active sensing material (Ionophore) |
| Poly(vinyl chloride) (PVC) | Membrane matrix material |
| 2-Nitrophenyl octyl ether (o-NPOE) | Membrane plasticizer |
| Potassium tetrakis(p-chlorophenyl)borate (KTpClPB) | Lipophilic ionic additive |
| Lead(II) nitrate (B79036) (Pb(NO₃)₂) | Analyte |
Selectivity and Interference Studies of Lead Ii Ionophore Ii Based Sensors
Potentiometric Selectivity Coefficients (Kpot) Determination
The potentiometric selectivity coefficient, denoted as Kpot, is a quantitative measure of a sensor's preference for the primary ion (Pb²⁺) over an interfering ion. A smaller Kpot value signifies better selectivity, meaning the sensor is less disturbed by the presence of the interfering ion. acs.org The determination of these coefficients is crucial for optimizing ionophore structures and membrane compositions to achieve reliable measurements in real-world samples. acs.org Several methods are recommended by the International Union of Pure and Applied Chemistry (IUPAC) to determine these coefficients, with the Separate Solution Method (SSM) and the Fixed Interference Method (FIM) being the most common. acs.orgnsf.gov
The Separate Solution Method (SSM) is a widely used technique to evaluate the selectivity of ion-selective electrodes. researchgate.netrsc.org In this method, the electrode's potential is measured independently in two separate solutions: one containing the primary ion (Pb²⁺) at a certain activity (aA) and the other containing the interfering ion at the same activity (aB). nepjol.info The selectivity coefficient (KpotA,B) is then calculated using the Nikolsky-Eisenman equation. The potentials are measured for solutions of 0.001 mol L⁻¹ of both lead(II) and the interfering ions to determine the selectivity coefficients. rsc.org This method is valued for its simplicity in execution.
The Fixed Interference Method (FIM) provides another robust approach for determining selectivity coefficients. researchgate.netrsc.org For this method, the potential of the sensor is measured in solutions containing a constant, fixed concentration of the interfering ion while varying the concentration of the primary Pb²⁺ ion. rsc.org The selectivity coefficient is then determined graphically from the intersection of the extrapolated linear portions of the potential versus log(activity) plot. FIM is often considered more representative of real-world conditions where the background of interfering ions is relatively constant.
Interferences from Common Cations (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Cd²⁺, Zn²⁺)
The performance of Lead(II) Ionophore II-based sensors can be affected by the presence of other cations in the sample matrix. These ions can compete with Pb²⁺ for the ionophore's binding sites, leading to inaccurate readings. Studies have evaluated the interference from a range of monovalent and divalent cations. nepjol.infoekb.egresearchgate.net The selectivity of the sensor is generally high against alkali (Na⁺, K⁺) and alkaline earth (Ca²⁺, Mg²⁺) metals, but transition metal ions like Cu²⁺ and Cd²⁺ can present more significant interference. researchgate.netmdpi.com The degree of interference is quantified by the selectivity coefficient, with lower values indicating less interference.
Table 1: Potentiometric Selectivity Coefficients (Log KpotPb,M) for a Lead(II) Selective Sensor against Common Interfering Cations.
| Interfering Ion (M) | Log KpotPb,M | Reference |
|---|---|---|
| Na⁺ | -6.35 ± 0.16 | researchgate.net |
| K⁺ | -6.53 ± 0.11 | researchgate.net |
| Ca²⁺ | -12.12 ± 0.14 | researchgate.net |
| Mg²⁺ | -12.15 ± 0.13 | researchgate.net |
| Cu²⁺ | -4.33 ± 0.11 | researchgate.net |
| Cd²⁺ | -6.43 ± 0.17 | researchgate.net |
| Zn²⁺ | -2.3 | ekb.eg |
Strategies for Enhancing Selectivity for Lead(II) over Competing Ions
Improving the selectivity of lead sensors is a primary goal in their development. This can be achieved through two main approaches: modifying the core structure of the ionophore and optimizing the composition of the sensor membrane with specific additives.
The inherent selectivity of an ionophore is determined by its three-dimensional structure and the nature of its donor atoms, which create a cavity for the target ion. For lead(II) sensors, ionophores based on calixarenes have demonstrated excellent selectivity. mdpi.com Specifically, thioamide-derivatized calix nsf.govarenes are considered highly appropriate host molecules for Pb²⁺. mdpi.comrsc.org The strong affinity of the soft thioamide groups for the soft Pb²⁺ ion, combined with the pre-organized cavity of the calixarene (B151959) that matches the ionic size of lead, contributes to superior complexation stability and selectivity over other metal ions. researchgate.net
Plasticizers (Membrane Solvents): These compounds, such as o-nitrophenyl octyl ether (o-NPOE), dioctyl phthalate (B1215562) (DOP), and dibutyl sebacate (B1225510) (DBS), increase the mobility of the ionophore within the PVC matrix. academicjournals.orgomicsonline.org The dielectric constant of the plasticizer is a crucial factor; a higher dielectric constant, as seen with o-NPOE, can improve the extraction of the target ion into the membrane phase, thereby enhancing the sensor's slope and selectivity. mdpi.comomicsonline.org
Table 2: Common Membrane Additives and Their Primary Functions in Lead(II) Selective Electrodes.
| Additive Type | Example Compound | Primary Role in Enhancing Selectivity | Reference |
|---|---|---|---|
| Plasticizer | o-Nitrophenyl octyl ether (o-NPOE) | Improves ionophore mobility; high dielectric constant enhances ion extraction and Nernstian slope. | mdpi.comomicsonline.org |
| Plasticizer | Dioctyl phthalate (DOP) | Increases membrane fluidity and ensures mobility of constituents. | academicjournals.org |
| Lipophilic Anionic Salt | Potassium tetrakis(p-chlorophenyl)borate (KTpClPB) | Reduces anionic interference, lowers membrane resistance, improves selectivity for the target cation. | mdpi.com |
| Lipophilic Anionic Salt | Sodium tetraphenylborate (B1193919) (NaTBP) | Enhances permselectivity (Nernstian response), improves selectivity by defining ionophore complexation ratio. | rsc.org |
Influence of pH on Selectivity and Response
The pH of the sample solution is a critical parameter that can significantly influence the potentiometric response and selectivity of lead ionophore-based sensors. The operational pH range of the sensor is defined by the pH values within which the electrode's potential response remains stable and independent of the hydrogen ion concentration. rsc.org
At pH values lower than the optimal range, the sensor's response can be compromised. This is typically due to the protonation of the ionophore's active sites or competition from a high concentration of hydrogen ions (H⁺), which can be complexed by the ionophore, thus interfering with the binding of Pb²⁺ ions. rsc.org
Conversely, at pH values higher than the optimal range, the potential response can decrease considerably. This is primarily caused by the hydrolysis of lead ions in the solution, leading to the formation of lead hydroxide (B78521) species (e.g., Pb(OH)₂). rsc.org The formation of these species reduces the concentration of free Pb²⁺ ions available for detection by the sensor.
Research has established specific working pH ranges for various lead-selective sensors to ensure accurate and reliable measurements. For example, a sensor utilizing 1,3-bis[2-(N-morpholino)acetamidophenoxy]propane (BMAPP) as the ionophore was found to have a response independent of pH in the range of 2.5 to 5.5. rsc.org Another sensor based on thiourea (B124793) as the ionophore showed optimal results in a pH range of 3 to 6. nepjol.info A sensor employing semi-conducting poly(m-phenylenediamine) microparticles operated effectively between pH 3.0 and 5.0, while a solid-contact electrode based on a naphthalene-sulfonamide derivative functioned well across a broader range of 2.0 to 7.0. bioline.org.brnih.gov
The following table summarizes the optimal working pH ranges for different lead-selective sensors reported in the literature.
Table 2: Optimal Working pH Ranges for Various Lead-Selective Sensors
| Sensor/Ionophore System | Optimal pH Range | Reference |
|---|---|---|
| 1,3-bis[2-(N-morpholino)acetamidophenoxy]propane (BMAPP) | 2.5 - 5.5 | rsc.org |
| Thiourea-based sensor | 3 - 6 | nepjol.info |
| Poly(m-phenylenediamine) microparticles | 3.0 - 5.0 | nih.gov |
| Naphthalene-sulfonamide derivative | 2.0 - 7.0 | bioline.org.br |
| Schiff base complex of 1,2-Bis(salicylidin aminooxy) ethane | 4 - 7 | hrpub.org |
Computational and Theoretical Studies of Lead Ii Ionophore Ii
Quantum Chemical Calculations (e.g., DFT) for Ionophore-Pb(II) Interactions
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for studying the intricacies of ionophore-metal ion complexation. DFT methods provide a robust framework for investigating the electronic structure and geometry of molecules, offering a balance between computational cost and accuracy. jomardpublishing.com These calculations are instrumental in elucidating the nature of the binding between Lead Ionophore II and the Pb²⁺ ion.
Geometry optimization is a fundamental step in computational chemistry where the algorithm seeks the lowest energy arrangement of atoms in a molecule or complex, corresponding to its most stable structure. For the this compound-Pb²⁺ complex, DFT calculations are used to determine the optimal three-dimensional coordination geometry. tandfonline.com This process reveals crucial details such as bond lengths, bond angles, and dihedral angles between the Pb²⁺ ion and the donor atoms (e.g., oxygen, nitrogen, sulfur) of the ionophore.
Studies on similar ionophore-metal systems have shown that the coordination can vary significantly. For instance, analysis of a fluoroionophore sensor for Pb²⁺ using DFT confirmed a chelating bidentate coordination between the carboxyl anion and the lead ion. nih.gov This type of detailed structural information, derived from geometry optimization, is critical for understanding the stability and selectivity of the complex. The calculations can also reveal more subtle interactions, such as the role of intramolecular hydrogen bonds or interactions with specific parts of the ionophore structure, like an indole (B1671886) ring, which can contribute to the high selectivity for Pb²⁺. nih.govcapes.gov.br
Electronic structure analysis, often performed after geometry optimization, provides information about the distribution of electrons within the complex. This helps to characterize the nature of the chemical bonds between the ionophore and the lead ion, confirming whether they are primarily electrostatic or have significant covalent character.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity and binding analysis. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnih.gov The energy and spatial distribution of these orbitals are crucial for understanding how molecules interact. numberanalytics.com
HOMO (Highest Occupied Molecular Orbital): Represents the orbital containing the most energetic electrons and acts as an electron donor.
LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest energy orbital available to accept electrons and acts as an electron acceptor.
In the context of the this compound-Pb²⁺ interaction, the ionophore typically acts as a Lewis base (electron donor), and the Pb²⁺ ion acts as a Lewis acid (electron acceptor). The interaction can be described by the overlap between the HOMO of the ionophore and the LUMO (or vacant d-orbitals) of the Pb²⁺ ion. tandfonline.com
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter for determining the stability of the complex. nih.gov A smaller energy gap generally indicates a more favorable interaction and higher reactivity, leading to a stronger binding affinity. Quantum chemical calculations can compute the energies of these frontier orbitals for both the free ionophore and the Pb²⁺ complex. tandfonline.comnih.gov Studies have shown a direct correlation between the quantum chemical parameters of ionophores and the experimental analytical response of ion-selective electrodes (ISEs). tandfonline.com The interaction is often described as being under orbital control, involving the vacant d-orbitals of the metal ion and electrons from the HOMO of the organic molecule. tandfonline.com
| Orbital | Description | Role in Pb(II) Binding |
| HOMO | Highest Occupied Molecular Orbital | Electron-donating orbital of the ionophore. numberanalytics.com |
| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting orbital, often the vacant orbitals of the Pb²⁺ ion. numberanalytics.com |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap often correlates with higher stability and binding affinity of the complex. nih.gov |
Quantitative Structure-Property Relationship (QSPR) Modeling for Selectivity Prediction
Quantitative Structure-Property Relationship (QSPR) is a computational method used to develop models that predict the properties of a chemical compound based on its molecular structure. abechem.com This approach is particularly valuable for predicting the selectivity of ionophores for target ions like Pb²⁺, potentially reducing the time and resources spent on synthesizing and testing new compounds. sciforum.netmdpi.com
The core principle of QSPR is to find a mathematical relationship between molecular descriptors (numerical representations of a molecule's structure) and an experimental property, such as the stability constant of the ion-ionophore complex, which is a key indicator of selectivity. abechem.comabechem.com
A typical QSPR study involves these steps:
Data Collection: A dataset of ionophores with known experimental selectivity towards Pb²⁺ (e.g., stability constants) is compiled. abechem.com
Descriptor Calculation: A large number of molecular descriptors are calculated for each ionophore in the dataset. mdpi.com These can include constitutional, topological, geometric, and quantum-chemical descriptors.
Model Development: Statistical methods, such as Genetic Algorithm-Multiple Linear Regression (GA-MLR), are used to select the most relevant descriptors and build a predictive model. abechem.comabechem.com
Model Validation: The model's predictive power is rigorously tested using techniques like cross-validation and evaluation with an external test set of compounds not used in model training. abechem.com
One QSPR study aimed at predicting the stability constants of Pb(II) complexes with various ionophores achieved high statistical quality, demonstrating the method's promise. abechem.comabechem.com The resulting model can be used to screen virtual libraries of compounds and prioritize the synthesis of ionophores predicted to have high selectivity for lead. abechem.com
Table: Statistical Performance of a GA-MLR QSPR Model for Pb(II)-Ionophore Complex Stability. abechem.comabechem.com Data derived from a study on predicting complex stability constants.
| Statistical Parameter | Value | Description |
| R²train | 0.899 | Coefficient of determination for the training set. |
| R²adj | 0.877 | Adjusted R² to account for the number of descriptors. |
| Q²LOO | 0.831 | Cross-validation coefficient (Leave-One-Out). |
| Q²boot | 0.780 | Bootstrap cross-validation coefficient. |
Such models not only predict selectivity but can also provide insights into the structural features of the ionophore that are most important for binding Pb²⁺, thereby guiding the rational design of new sensors. abechem.comabechem.com
Molecular Dynamics Simulations of Ionophore-Membrane Interactions
While quantum chemical calculations excel at detailing the static, local interactions between an ionophore and an ion, Molecular Dynamics (MD) simulations provide a dynamic view of the entire system, including the ionophore, the ion, and the surrounding membrane environment. nih.govnih.gov MD simulations solve Newton's laws of motion for a system of atoms and molecules, allowing researchers to observe the spatiotemporal changes and behavior of the system over time, from nanoseconds to microseconds. nih.govresearchgate.net
In the context of an ion-selective electrode, the ionophore is typically embedded within a polymer membrane. MD simulations are crucial for understanding:
Ionophore Conformation: How the ionophore or its complex with Pb²⁺ orients and behaves within the lipid or polymer membrane. mdpi.com
Membrane Partitioning: The process by which the ionophore and the ionophore-Pb²⁺ complex distribute themselves within the membrane. The partition coefficient is a key factor in drug-membrane interactions that can be studied with MD. mdpi.com
Translocation Dynamics: The mechanism and energetics of the Pb²⁺ ion being captured by the ionophore and transported across the membrane interface.
Influence of Environment: How the composition of the membrane (e.g., plasticizers, additives) affects the function of the ionophore. mdpi.com
A typical MD simulation setup for an ionophore in a membrane involves constructing a model of the membrane bilayer, embedding the ionophore within it, and solvating the entire system in water with ions. researchgate.net The simulation then tracks the trajectory of every atom, providing a detailed movie of the molecular interactions. mdpi.com This information is vital for understanding how the ionophore functions in a realistic sensor environment and can help explain differences in performance that are not apparent from static calculations alone.
Computational Design and Screening of Novel Lead(II) Ionophores
A major goal of computational studies is to accelerate the discovery of new materials. By integrating the methods described above, researchers can move towards a rational design and virtual screening process for novel Lead(II) ionophores. researchgate.net
The workflow for computational design often includes:
Scaffold Identification: Starting with a known structure like this compound or other effective lead-binding molecules.
Virtual Library Generation: Creating a large, diverse library of candidate molecules by systematically modifying the initial scaffold.
High-Throughput Screening: Using less computationally expensive methods, like QSPR models or machine learning algorithms, to rapidly screen the virtual library and filter out unpromising candidates. abechem.commdpi.comacs.org Recent studies have successfully used QSPR to predict the potentiometric sensitivity of new ionophores for heavy metals, including Pb²⁺. mdpi.com
Focused Analysis: Applying more accurate but computationally intensive methods, such as DFT and MD simulations, to a smaller set of the most promising candidates identified in the screening phase. This allows for a detailed investigation of their binding affinity, selectivity, and dynamic behavior. researchgate.net
This hierarchical approach leverages the strengths of different computational techniques to efficiently search the vast chemical space for new ionophores with superior performance characteristics for Pb²⁺ detection. The ultimate aim is to use these in silico predictions to guide experimental efforts, focusing laboratory work on synthesizing and testing only the most promising candidates. acs.org
Advanced Analytical Applications of Lead Ii Ionophore Ii Based Sensors
Environmental Monitoring of Lead(II) in Water Samples
Lead(II) ionophore-based sensors are crucial for monitoring lead(II) contamination in diverse water sources. nih.gov Their application spans from natural water bodies to industrial effluents, offering a reliable method for ensuring water quality.
Surface Water and Groundwater Analysis
The contamination of surface water and groundwater by lead is a serious environmental concern. researchgate.net Potentiometric sensors incorporating Lead(II) Ionophore II have been successfully employed for the determination of lead(II) in these matrices. mdpi.com These sensors exhibit high selectivity for Pb(II) ions even in the presence of high concentrations of other metal ions such as sodium, copper, cadmium, zinc, magnesium, and calcium. researchgate.net For instance, aza-crown-ether-modified silver nanoparticles have been used to detect lead ions in Yangtze and East Lake water samples with a detection limit as low as 0.20 and 0.22 pM, respectively. nih.gov This level of sensitivity is significantly lower than the maximum contamination level for lead in surface water stipulated by many environmental standards. nih.gov The portability and ease of use of ion-selective electrodes (ISEs) make them particularly suitable for in-situ measurements, providing real-time data on lead contamination in rivers, lakes, and groundwater sources. mdpi.com
Wastewater and Industrial Effluent Monitoring
Industrial processes are a major source of lead pollution in water. researchgate.net Lead(II) ionophore-based sensors have proven effective in monitoring lead levels in industrial wastewater and effluents. researchgate.netunwater.org These sensors can be integrated into online monitoring systems for continuous assessment of wastewater quality. jst.go.jp The ability of these sensors to function across a wide pH range and their rapid response times are advantageous for the dynamic nature of industrial discharges. researchgate.net Studies have demonstrated the successful application of these sensors in analyzing real samples from various industries, with results showing good agreement with those obtained by traditional methods like atomic absorption spectrometry (AAS) and inductively coupled plasma-mass spectrometry (ICP-MS). isca.me This underscores their potential as a cost-effective and efficient tool for regulatory compliance and pollution control in industrial settings. unwater.org
Lead(II) Determination in Soil and Sediment Extracts
Lead contamination in soil and sediment poses a significant risk to ecosystems and can enter the food chain. Lead(II) ionophore-based sensors have been adapted for the analysis of lead in extracts from these complex environmental matrices. dergipark.org.tr The procedure typically involves extracting lead from the soil or sediment sample into an aqueous solution, which is then analyzed using the sensor. Research has shown that these sensors can provide accurate and reproducible measurements of lead concentrations in soil and sediment extracts. isca.me The selectivity of the ionophore is critical in this application due to the presence of a wide variety of other metal ions in soil. The results obtained from these sensors have been found to be comparable to those from established techniques like AAS, highlighting their utility for environmental assessment and remediation monitoring. isca.meresearchgate.net
Applications in Materials Science and Industrial Processes (e.g., alloys, solder)
Beyond environmental monitoring, Lead(II) Ionophore II-based sensors have found applications in materials science and industrial process control. For example, they can be used to determine the lead content in alloys and solder materials. The established techniques to detect Pb2+ ions include atomic absorption spectroscopy (AAS), inductively coupled plasma mass spectrometry (ICP-MS), ion chromatography (IC), and ion-selective electrodes (ISEs). researchgate.net This is particularly important in industries where the precise composition of materials is critical for their performance and compliance with regulations such as RoHS (Restriction of Hazardous Substances). The ability to perform rapid and on-site analysis with these sensors can significantly streamline quality control processes.
Comparison with Established Analytical Techniques (e.g., AAS, ICP-MS)
While Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are considered the gold standard for trace metal analysis due to their high sensitivity and accuracy, they have several limitations. mdpi.comdergipark.org.tr These techniques require expensive instrumentation, sophisticated laboratory infrastructure, and skilled personnel to operate. mdpi.comdergipark.org.tr Sample preparation can also be time-consuming. mdpi.com
In contrast, Lead(II) Ionophore II-based sensors, particularly ion-selective electrodes, offer several advantages. They are generally less expensive, portable, and easier to operate, making them suitable for in-field and real-time monitoring. mdpi.comisca.me The table below provides a comparative overview of the performance of Lead(II) Ionophore II-based sensors against AAS and ICP-MS.
| Parameter | Lead(II) Ionophore II-Based Sensors | Atomic Absorption Spectrometry (AAS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
|---|---|---|---|
| Detection Limit | Low (ppb to sub-ppb) mdpi.comrsc.org | Low (ppb range) isca.me | Very Low (ppt range) mdpi.com |
| Selectivity | High for Pb(II) isca.me | High | High |
| Cost | Low mdpi.com | Moderate to High dergipark.org.tr | Very High dergipark.org.tr |
| Portability | High mdpi.com | Low mdpi.com | Low mdpi.com |
| Ease of Use | High mdpi.com | Moderate mdpi.com | Low mdpi.com |
| Sample Throughput | High (fast response time) researchgate.net | Moderate | High |
| Real-time Monitoring | Yes rsc.org | No mdpi.com | No mdpi.com |
Studies have consistently shown that the results obtained from Lead(II) ionophore-based sensors are in good agreement with those from AAS and ICP-MS for a variety of sample types, including water, soil extracts, and industrial effluents. isca.mersc.org This validates their reliability and positions them as a valuable complementary or alternative technique for lead analysis, especially for applications requiring on-site and continuous monitoring.
Future Research Directions and Challenges
Development of Next-Generation Lead(II) Ionophores with Superior Performance
The quest for improved lead detection methodologies is driving research into novel ionophores that surpass the capabilities of current options. The primary goals are to enhance sensitivity, selectivity, and durability. rsc.orgisca.me Researchers are exploring various chemical structures, including acyclic diamides, crown ethers, and calixarenes, to create ionophores with a higher affinity and more specific binding to Pb²⁺ ions. rsc.orgmdpi.com For instance, the development of ionophores with unique cavities that complement the size and charge of the lead ion can lead to highly selective interactions. hrpub.org
A significant challenge lies in designing ionophores that can function effectively in a wide range of environmental and biological samples, which often contain numerous interfering ions. nih.gov The stability of the complex formed between the ionophore and the lead ion is a critical factor influencing the sensor's selectivity and sensitivity. rsc.org Future ionophores will likely incorporate more sophisticated recognition mechanisms to minimize interference from other metal ions, such as mercury(II), which is a common interferent in previously reported Pb²⁺ ion-selective electrodes (ISEs). rsc.org
Miniaturization and Integration of Sensors for Portable Devices
The demand for on-site and real-time environmental monitoring has spurred significant efforts in the miniaturization of lead sensors. mdpi.commdpi.com The integration of ionophore-based sensors into portable, low-cost devices is a key research focus. mdpi.commdpi.comlcms.cz Technologies like screen-printing are being employed to fabricate disposable and miniaturized ISEs, which are ideal for in-field measurements. mdpi.commdpi.comlcms.cz These miniaturized sensors offer several advantages, including reduced sample volume requirements and the potential for large-scale, cost-effective production. mdpi.comnih.gov
A major hurdle in this area is maintaining the sensor's performance and reliability at a smaller scale. mdpi.com The development of solid-contact ISEs, which eliminate the need for an internal filling solution, is a promising approach to creating more robust and portable sensors that are less susceptible to temperature and pressure changes. mdpi.com The integration of these sensors with microfluidic platforms and wireless communication technologies is another active area of research, aiming to develop fully automated and interconnected sensing systems. mdpi.commdpi.com
Multi-Ion Sensing Platforms Incorporating Lead(II) Ionophore II
The ability to simultaneously detect multiple ions is crucial for comprehensive environmental and health monitoring. Future research is directed towards the development of multi-ion sensing platforms that incorporate Lead Ionophore II alongside other ion-selective components. nih.gov These platforms often utilize sensor arrays where different pixels or sensing elements are functionalized with specific ionophores. nih.gov
One of the main challenges in developing multi-ion sensors is overcoming cross-interference between the different sensing elements. unizar.es The selectivity of each ionophore is paramount to ensure that the response of one sensor is not affected by the presence of other target ions. unizar.esmdpi.com Researchers are exploring advanced data analysis techniques, such as sensor learning algorithms, to deconvolve the signals from the sensor array and accurately determine the concentration of each ion. nih.gov
Real-time and Online Monitoring Capabilities
Continuous, real-time monitoring of lead levels is essential for applications such as ensuring drinking water safety and monitoring industrial effluents. rsc.orgrsc.orgnih.gov The development of sensors with rapid response times and long-term stability is a primary objective. mdpi.commdpi.com Electrochemical methods, particularly potentiometry with ISEs, are well-suited for continuous online monitoring due to their short analytical time and low power consumption. mdpi.com
A significant challenge is the long-term stability of the sensors, especially when deployed in complex and harsh environments. mdpi.commdpi.com Biofouling, the accumulation of microorganisms on the sensor surface, can degrade performance over time. researchgate.net Future research will focus on developing anti-fouling coatings and robust sensor designs to ensure reliable and continuous operation.
Addressing Matrix Effects in Complex Sample Analysis
The accuracy of lead detection in real-world samples, such as wastewater or biological fluids, can be significantly affected by the sample matrix. bohrium.commdpi.com Matrix effects, which include signal suppression or enhancement caused by other components in the sample, can lead to inaccurate results. bohrium.comdrawellanalytical.com
Several strategies are being investigated to mitigate matrix effects. These include sample dilution, the use of internal standards, and matrix-matching calibration, where the calibration standards are prepared in a matrix similar to the sample. drawellanalytical.comyoutube.comdrawellanalytical.com Advanced sample preparation techniques, such as digestion and extraction, can also help to remove interfering components before analysis. mdpi.comdrawellanalytical.com For techniques like inductively coupled plasma-mass spectrometry (ICP-MS), collision/reaction cell technology can be employed to reduce polyatomic interferences. drawellanalytical.com The development of corrective protocols and data analysis methods to predict and compensate for matrix effects is also an active area of research. rsc.org
Green Chemistry Approaches in Ionophore Synthesis and Sensor Fabrication
There is a growing emphasis on developing environmentally friendly and sustainable methods for chemical synthesis and device fabrication. mdpi.com In the context of lead ionophores and sensors, green chemistry principles are being applied to reduce the use of hazardous substances and minimize waste generation.
This includes the use of renewable and biodegradable materials, such as biopolymers, in the sensor construction. mdpi.compreprints.org For example, chitosan (B1678972), a biopolymer, has been used to develop flexible electrochemical sensors for lead detection. mdpi.compreprints.org The development of synthesis routes for ionophores that use less toxic solvents and reagents and are more energy-efficient is another important research direction. The goal is to create sensing technologies that are not only effective but also have a minimal environmental footprint.
Q & A
Q. What are the fundamental principles underlying the use of Lead Ionophore II in potentiometric sensors?
this compound functions as a selective carrier for Pb(II) ions in ion-selective electrodes (ISEs). Its molecular structure (e.g., S,S′-methylenebis(N,N-diisobutyldithiocarbamate)) enables preferential binding to Pb(II) via coordination with sulfur and nitrogen atoms, facilitating ion transport across a polymeric membrane. This generates a measurable potential difference proportional to Pb(II) concentration, following the Nernst equation. Validation studies confirm a Nernstian slope of ~29.96 mV/decade for Pb(II) detection .
Q. How do structural modifications of ionophores influence Pb(II) selectivity?
Substituent groups on the ionophore backbone (e.g., methyl, isobutyl, or hydrogen in acridono-crown ether derivatives) modulate lipophilicity, steric effects, and binding affinity. For example, bulky substituents like isobutyl (iBu) in compound 2 ( ) enhance selectivity by reducing interference from smaller ions like Zn(II) or Cd(II). Structural optimization is critical for balancing ionophore solubility in the membrane matrix and minimizing leaching .
Q. What methodologies are recommended for validating the accuracy of Pb(II) sensors using this compound?
Cross-validation with atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) is essential. For instance, a carbon paste electrode with BMAPP ionophore demonstrated <5% deviation from AAS results in water samples. Additionally, recovery tests (e.g., spiking known Pb(II) concentrations into environmental matrices) ensure precision, with recoveries typically ≥95% .
Advanced Research Questions
Q. How can researchers optimize membrane composition to enhance sensor longevity and sensitivity?
Optimal performance requires balancing ionophore concentration (3–5% w/w), plasticizers (e.g., dioctyl sebacate, DOS), and lipophilic additives (e.g., potassium tetrakis(4-chlorophenyl)borate). Excessive ionophore (>5%) reduces response due to decreased membrane solubility, while insufficient ionophore (<2%) lowers sensitivity. A 3:2:60:35% (ionophore:additive:plasticizer:PVC) ratio achieved a detection limit of 3 × 10⁻⁸ M Pb(II) with a 2-month operational lifespan .
Q. What strategies resolve contradictions in selectivity coefficients between SSM and FIM methods?
The separate solution method (SSM) may overestimate selectivity (logK < −2 for Cd(II), Zn(II)) compared to the fixed interference method (FIM), which simulates real-sample matrices. Discrepancies arise from ion-pair formation kinetics and sample ionic strength. To mitigate this, FIM is recommended for environmental applications, while SSM suits preliminary screening. Consistency between methods is achieved by calibrating in background electrolytes matching the sample .
Q. How do interferent ions (e.g., Cu(II), Hg(II)) impact Pb(II) quantification, and how can selectivity be improved?
Q. How should researchers design experiments to assess the pH dependence of this compound-based sensors?
Perform potentiometric measurements across pH 2–7 using buffered Pb(II) solutions. The working pH range (typically 2.5–5.5) is determined by observing deviations from the Nernstian slope. At low pH, H⁺ competes with Pb(II); at high pH, hydroxide precipitation occurs. Use buffers like acetate (pH 3–5.5) and adjust with HNO₃/NaOH .
Q. What statistical approaches are recommended for analyzing sensor reproducibility?
Calculate relative standard deviation (RSD) for triplicate measurements. For example, a BMAPP-based sensor showed RSD <1.5% for 10⁻⁴ M Pb(II). Use ANOVA to compare batch-to-batch variations in slope, detection limit, and response time .
Comparative and Application-Focused Questions
Q. How does this compound compare to novel ionophores like BMAPP or BEC4ND1 in terms of detection limits?
| Ionophore | Linear Range (M) | Detection Limit (M) | Interference Resistance |
|---|---|---|---|
| This compound | 5 × 10⁻⁸ – 10⁻¹ | 3 × 10⁻⁸ | Moderate (Cd²⁺, Zn²⁺) |
| BMAPP | 5 × 10⁻⁸ – 10⁻¹ | 3 × 10⁻⁸ | High (logK < −3.5) |
| BEC4ND1 (Hg(II)) | 10⁻⁷ – 10⁻² | 10⁻⁷ | High (Pb²⁺, Zn²⁺) |
| BMAPP’s acyclic diamide structure provides superior Pb(II) selectivity, while BEC4ND1’s macrocyclic design favors Hg(II) . |
Q. What are the challenges in applying this compound to complex matrices like soil or blood?
Soil samples require acid digestion to liberate Pb(II), followed by masking agents (e.g., citrate) to chelate Fe(III)/Al(III). For blood, minimize protein fouling by coating the sensor with Nafion. Matrix-matched calibration and standard addition methods mitigate matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
